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Compound of Interest

Compound Name:
2-(Aminomethyl)-4-methylphenol

hydrochloride

Cat. No.: B1384072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(Aminomethyl)-4-
methylphenol hydrochloride, a valuable building block in medicinal chemistry and drug

development. The synthesis is based on a multi-step process commencing with the

hydroxymethylation of 4-methylphenol, followed by a Gabriel synthesis pathway, and

concluding with the formation of the hydrochloride salt.

Introduction
2-(Aminomethyl)-4-methylphenol and its derivatives are important intermediates in the

synthesis of various biologically active compounds. The presence of a reactive primary amine

and a phenolic hydroxyl group on a substituted benzene ring makes this molecule a versatile

scaffold for the development of novel therapeutic agents. This protocol outlines a reliable

method for its preparation in a laboratory setting.

Overall Reaction Scheme
The synthesis of 2-(Aminomethyl)-4-methylphenol hydrochloride can be achieved through a

four-step process:

Step 1: Synthesis of 2-(Hydroxymethyl)-4-methylphenol via electrophilic aromatic substitution

of 4-methylphenol with formaldehyde.
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Step 2: Synthesis of 2-(Chloromethyl)-4-methylphenol by chlorination of the hydroxymethyl

group.

Step 3: Synthesis of N-(2-Hydroxy-5-methylbenzyl)phthalimide through a Gabriel synthesis

approach.

Step 4: Synthesis of 2-(Aminomethyl)-4-methylphenol hydrochloride via hydrazinolysis of

the phthalimide protecting group and subsequent acidification.

Data Presentation
Table 1: Reagents and Materials
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Reagent/Materi
al

Chemical
Formula

Molar Mass (
g/mol )

Purity Supplier

4-Methylphenol

(p-Cresol)
C₇H₈O 108.14 ≥99% Sigma-Aldrich

Formaldehyde

solution
CH₂O 30.03 (as CH₂O) 37% in H₂O Fisher Scientific

Sodium

Hydroxide
NaOH 40.00 ≥98% Merck

Thionyl Chloride SOCl₂ 118.97 ≥99% Acros Organics

Potassium

Phthalimide
C₈H₄KNO₂ 185.22 ≥98% TCI Chemicals

N,N-

Dimethylformami

de (DMF)

C₃H₇NO 73.09
Anhydrous,

≥99.8%
Sigma-Aldrich

Hydrazine

monohydrate
N₂H₄·H₂O 50.06 ≥98% Sigma-Aldrich

Ethanol C₂H₅OH 46.07
200 proof,

absolute
Decon Labs

Diethyl Ether (C₂H₅)₂O 74.12
Anhydrous,

≥99%
Fisher Scientific

Hydrochloric Acid HCl 36.46
Concentrated

(37%)
J.T. Baker

Table 2: Summary of Reaction Parameters and Expected Yields
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Step Reaction
Key
Parameters

Solvent
Reaction
Time

Expected
Yield

1
Hydroxymeth

ylation

25-30°C, pH

> 10
Water 48-72 hours 50-60%

2 Chlorination
0°C to room

temp.

Dichlorometh

ane
2-4 hours 80-90%

3
Gabriel

Synthesis
70-80°C DMF 12-18 hours 70-80%

4

Hydrazinolysi

s & Salt

Formation

Reflux, then

0°C
Ethanol 4-6 hours 85-95%

Experimental Protocols
Step 1: Synthesis of 2-(Hydroxymethyl)-4-methylphenol

In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.8 g (0.1 mol) of

4-methylphenol in 200 mL of deionized water.

Add 12.0 g (0.3 mol) of sodium hydroxide pellets to the solution and stir until fully dissolved.

Cool the reaction mixture to room temperature in a water bath.

Slowly add 24.4 mL (0.3 mol) of 37% aqueous formaldehyde solution to the reaction mixture.

Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture in an ice bath and acidify to pH 6 with

concentrated hydrochloric acid.

Extract the product with ethyl acetate (3 x 100 mL).

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium

sulfate.
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Remove the solvent under reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel using a hexane:ethyl

acetate gradient to afford 2-(hydroxymethyl)-4-methylphenol as a white solid.

Step 2: Synthesis of 2-(Chloromethyl)-4-methylphenol
In a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 6.9 g

(0.05 mol) of 2-(hydroxymethyl)-4-methylphenol in 100 mL of anhydrous dichloromethane.

Cool the solution to 0°C in an ice bath.

Slowly add 5.5 mL (0.075 mol) of thionyl chloride dropwise to the cooled solution over 30

minutes.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Monitor the reaction by TLC until the starting material is consumed.

Carefully quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate

solution.

Separate the organic layer, wash with water (2 x 50 mL), and then with brine (1 x 50 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield 2-(chloromethyl)-4-methylphenol, which can be used in the next

step without further purification.

Step 3: Synthesis of N-(2-Hydroxy-5-
methylbenzyl)phthalimide

In a 250 mL round-bottom flask, combine 7.8 g (0.05 mol) of 2-(chloromethyl)-4-

methylphenol, 10.2 g (0.055 mol) of potassium phthalimide, and 100 mL of anhydrous N,N-

dimethylformamide (DMF).[1]

Heat the reaction mixture to 70-80°C and stir for 12-18 hours.

Monitor the reaction by TLC.
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After completion, cool the mixture to room temperature and pour it into 400 mL of ice-water.

Stir for 30 minutes, and collect the resulting precipitate by vacuum filtration.

Wash the solid with water and then with cold ethanol.

Recrystallize the crude product from ethanol to obtain N-(2-hydroxy-5-

methylbenzyl)phthalimide as a crystalline solid.

Step 4: Synthesis of 2-(Aminomethyl)-4-methylphenol
hydrochloride

In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 13.4 g (0.05 mol)

of N-(2-hydroxy-5-methylbenzyl)phthalimide in 150 mL of ethanol.

Add 3.0 mL (0.06 mol) of hydrazine monohydrate to the suspension.[2][3]

Heat the mixture to reflux and maintain for 4-6 hours. A white precipitate of phthalhydrazide

will form.

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide

precipitate.

Wash the precipitate with a small amount of cold ethanol.

Combine the filtrate and washings, and cool in an ice bath.

Slowly add concentrated hydrochloric acid dropwise to the filtrate until the pH is

approximately 1-2.

A white precipitate of 2-(aminomethyl)-4-methylphenol hydrochloride will form.

Collect the product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum

oven to yield the final product.

Visualization of Experimental Workflow and
Potential Application
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Caption: Synthetic workflow for 2-(Aminomethyl)-4-methylphenol hydrochloride.
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Caption: Role as a scaffold in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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